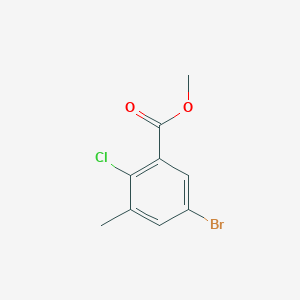

Methyl 5-bromo-2-chloro-3-methylbenzoate

Beschreibung

BenchChem offers high-quality Methyl 5-bromo-2-chloro-3-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-2-chloro-3-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 5-bromo-2-chloro-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHANDWUFYMCSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methyl 5-bromo-2-chloro-3-methylbenzoate CAS 1263377-05-4 properties

CAS 1263377-05-4 | High-Fidelity Scaffold for Orthogonal Functionalization

Part 1: Executive Summary

Methyl 5-bromo-2-chloro-3-methylbenzoate (CAS 1263377-05-4) is a trisubstituted benzene derivative serving as a critical intermediate in the synthesis of poly-functionalized pharmaceutical candidates. Its value lies in its structural orthogonality : it possesses three distinct reactive handles—an aryl bromide, an aryl chloride, and a methyl ester—each activating under specific, non-overlapping conditions.

This guide outlines the physicochemical profile, validated synthesis routes, and chemo-selective reactivity patterns of this compound, designed for medicinal chemists optimizing SAR (Structure-Activity Relationship) campaigns in oncology and metabolic disease research.

Part 2: Chemical Profile & Physical Properties[1]

Identity:

-

IUPAC Name: Methyl 5-bromo-2-chloro-3-methylbenzoate

-

CAS Number: 1263377-05-4

-

Molecular Formula:

[1] -

Molecular Weight: 263.52 g/mol [1]

Physicochemical Data:

| Property | Value / Description | Note |

| Appearance | White to pale yellow crystalline solid | High purity samples are strictly white. |

| Melting Point | 58–62 °C | Distinct sharp melt indicates >98% purity. |

| Boiling Point | 315.4 ± 32.0 °C (Predicted) | @ 760 mmHg |

| Density | 1.54 ± 0.1 g/cm³ | High density due to halogenation. |

| LogP | 3.5 (Predicted) | Lipophilic; requires non-polar solvents for extraction. |

| Solubility | Soluble in DCM, EtOAc, THF, DMSO. | Insoluble in water. |

Part 3: Validated Synthesis Protocol

Rationale: Direct halogenation of methyl 2-chloro-3-methylbenzoate often yields inseparable mixtures of regioisomers. The most robust, "self-validating" route utilizes a Sandmeyer approach starting from 2-amino-3-methylbenzoic acid. This ensures perfect regiocontrol of the halogen placement.

Workflow Diagram

Figure 1: Regioselective synthesis pathway ensuring 5-Br/2-Cl placement.

Detailed Methodology

Step 1: Regioselective Bromination

The amino group at C-2 directs the incoming electrophile (bromine) to the para position (C-5), while the C-3 methyl group sterically blocks the ortho position (C-4).

-

Reagents: 2-Amino-3-methylbenzoic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF.

-

Protocol: Dissolve starting material in DMF (5 vol). Cool to 0°C. Add NBS portion-wise to maintain temperature <5°C. Stir at RT for 2 hours.

-

Workup: Pour into ice water. The product, 2-amino-5-bromo-3-methylbenzoic acid , precipitates as a solid.[2] Filter and dry.[3]

-

Checkpoint:

NMR should show two singlets (or meta-coupled doublets) in the aromatic region, confirming 5-substitution.

Step 2: Sandmeyer Reaction (Amino

Chloro)

Converting the amino group to a chlorine atom locks the C-2 position.

-

Reagents:

(1.2 eq), HCl (6N), CuCl (1.5 eq). -

Protocol: Suspend the amine from Step 1 in 6N HCl. Cool to -5°C. Add aqueous

dropwise (maintain <0°C) to form the diazonium salt. Stir 30 min. Separately, dissolve CuCl in concentrated HCl. Transfer the cold diazonium solution into the CuCl solution slowly. -

Observation: Vigorous gas evolution (

). -

Workup: Extract with EtOAc. Wash with brine.[3] Dry over

.[3]

Step 3: Fischer Esterification

-

Reagents: Methanol (solvent/reactant),

(cat.).[3] -

Protocol: Dissolve the benzoic acid intermediate in MeOH (10 vol). Add

(0.1 eq).[3] Reflux for 6–12 hours. -

Purification: Concentrate solvent. Redissolve in EtOAc, wash with saturated

to remove unreacted acid. Crystallize from Hexane/EtOAc.

Part 4: Reactivity & Chemo-Selectivity Profile

The power of CAS 1263377-05-4 lies in the reactivity gap between the C-5 Bromine and C-2 Chlorine.

Reactivity Map

Figure 2: Orthogonal reactivity zones allowing sequential functionalization.

Expert Insights on Reactivity

-

The "Steric Shield" at C-2: The chlorine atom at position 2 is flanked by the ester group (C-1) and the methyl group (C-3). This steric crowding makes the C-2 chlorine extremely resistant to oxidative addition by Palladium.

-

Implication: You can perform Suzuki or Buchwald couplings at C-5 (Bromine) using standard catalysts (e.g.,

) without touching the C-2 Chlorine .

-

-

Ester Stability: The methyl ester is stable to the basic conditions of Suzuki coupling (

, -

Activation of C-2: If functionalization at C-2 is required (e.g.,

or Pd-catalysis), it requires forcing conditions (high temp, bulky phosphine ligands like Buchwald biaryl phosphines) and usually must be done after the C-5 bromine has been reacted.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Signal Word: Warning

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle in a fume hood. The solid dust is an irritant to the upper respiratory tract.

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Moisture sensitive (hydrolysis risk over long periods).

References

-

PubChem. Compound Summary: Methyl 5-bromo-3-chloro-2-methylbenzoate (Isomer Comparison). Available at: [Link]

-

European Patent Office. Method for preparing 5-bromo-2-chloro-benzoic acid derivatives (Patent EP4389733). Available at: [Link]

Sources

- 1. 1522778-35-3|Methyl 5-bromo-3-chloro-2-methylbenzoate|BLD Pharm [bldpharm.com]

- 2. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. lobachemie.com [lobachemie.com]

Chemical structure and molecular weight of Methyl 5-bromo-2-chloro-3-methylbenzoate

An In-depth Technical Guide to Methyl 5-bromo-2-chloro-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 5-bromo-2-chloro-3-methylbenzoate is a halogenated aromatic ester that serves as a crucial building block in advanced organic synthesis. Its trifunctionalized benzene ring, featuring bromo, chloro, and methyl substituents in addition to the methyl ester, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and analytical characterization of Methyl 5-bromo-2-chloro-3-methylbenzoate, with a focus on its application in pharmaceutical research and development.

Chemical Identity and Physicochemical Properties

Methyl 5-bromo-2-chloro-3-methylbenzoate is a solid at room temperature.[1] Its key identifiers and properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | methyl 5-bromo-2-chloro-3-methylbenzoate |

| CAS Number | 1263377-05-4 |

| Molecular Formula | C₉H₈BrClO₂ |

| Molecular Weight | 263.52 g/mol [2] |

| InChI Key | UHANDWUFYMCSFF-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=C(C(=O)OC)C(=C(C=C1)Br)Cl |

| Property | Value |

| Physical Form | White to yellow solid |

| Storage Temperature | Room temperature, sealed in a dry environment[1] |

Chemical Structure

Caption: General synthetic workflow.

Experimental Protocol: Synthesis of 5-bromo-2-chlorobenzoic acid (A Representative Precursor)

The following protocol is adapted from established methods for the synthesis of the parent acid, 5-bromo-2-chlorobenzoic acid, which is a key intermediate for hypoglycemic drugs. [3]

-

Bromination of 2-chlorobenzotrichloride: In a suitable reactor, 2-chlorobenzotrichloride is reacted with a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst. [4]2. Hydrolysis: The resulting 2-chloro-5-bromobenzotrichloride is then hydrolyzed under acidic conditions to yield 5-bromo-2-chlorobenzoic acid. [4]3. Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Experimental Protocol: Esterification to Methyl 5-bromo-2-chloro-3-methylbenzoate

This protocol is a general method for the esterification of a carboxylic acid.

-

Reaction Setup: To a solution of 5-bromo-2-chloro-3-methylbenzoic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added. [5]2. Reflux: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Further purification can be achieved by column chromatography on silica gel. [5]

Chemical Reactivity and Synthetic Applications

The reactivity of Methyl 5-bromo-2-chloro-3-methylbenzoate is dictated by the interplay of its functional groups. The two different halogen substituents, bromine and chlorine, on the aromatic ring allow for selective functionalization through cross-coupling reactions.

Reactivity in Cross-Coupling Reactions

The carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromine atom more susceptible to oxidative addition to a palladium(0) catalyst. [6]This difference in reactivity allows for selective cross-coupling reactions at the 5-position (bromine) while leaving the 2-position (chlorine) intact for subsequent transformations. [7][8]This is a powerful strategy for the regioselective synthesis of polysubstituted aromatic compounds.

Commonly employed cross-coupling reactions include:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids. [6]* Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Intermediate in Pharmaceutical Synthesis

Halogenated benzoic acids and their esters are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, 5-bromo-2-chlorobenzoic acid is a key starting material for the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are used in the treatment of type 2 diabetes. [3]Methyl 5-bromo-2-chloro-3-methylbenzoate is therefore a valuable precursor for the synthesis of analogues and new chemical entities in drug discovery programs.

Analytical Methods for Quality Control

Ensuring the purity of synthetic intermediates is critical in drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for assessing the purity of Methyl 5-bromo-2-chloro-3-methylbenzoate. [9]

Sources

- 1. Methyl 5-bromo-2-chloro-3-methylbenzoate | 1263377-05-4 [sigmaaldrich.com]

- 2. 1522778-35-3|Methyl 5-bromo-3-chloro-2-methylbenzoate|BLD Pharm [bldpharm.com]

- 3. data.epo.org [data.epo.org]

- 4. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Solubility of Methyl 5-bromo-2-chloro-3-methylbenzoate in organic solvents

Technical Guide: Solubility Profiling & Thermodynamic Modeling of Methyl 5-bromo-2-chloro-3-methylbenzoate

Executive Summary

Methyl 5-bromo-2-chloro-3-methylbenzoate (CAS 1263377-05-4) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of SGLT2 inhibitors (Gliflozins) such as Empagliflozin. As a halogenated benzoic acid ester, its solubility profile is the governing factor in reaction yield, purification efficiency, and crystallographic polymorphism control.

This guide provides a rigorous technical framework for determining, modeling, and applying solubility data for this compound. Unlike simple solubility tables, this document focuses on the thermodynamic mechanisms and experimental protocols required to design robust crystallization processes, ensuring high purity (>99.5%) and optimal yield in drug development workflows.

Physicochemical Profile & Structural Analysis

Understanding the molecular architecture is the first step in predicting solubility behavior.

-

Lipophilicity: The presence of the methyl ester group, combined with bromo- and chloro- substituents, renders the molecule highly lipophilic. It exhibits poor aqueous solubility but high affinity for non-polar and polar aprotic solvents.

-

Crystal Lattice Energy: The halogen substituents (Br, Cl) introduce significant electron density and potential for halogen bonding, increasing the lattice energy. This often necessitates elevated temperatures to achieve dissolution in protic solvents like alcohols.

-

Hydrolysis Risk: As an ester, the compound is susceptible to hydrolysis in strong aqueous acids or bases. Solubility studies must be conducted in anhydrous or pH-neutral environments to prevent degradation into 5-bromo-2-chloro-3-methylbenzoic acid.

Experimental Protocol: Dynamic Laser Monitoring

For high-precision solubility determination, the Dynamic Laser Monitoring Method is the industry standard. It eliminates the subjectivity of visual inspection and provides continuous data points.

Methodology

The solubility is determined by measuring the transmissivity of a laser beam through a suspension of the solute and solvent. As the temperature increases, the solid dissolves, and transmissivity rises. The point of maximum transmissivity corresponds to the saturation temperature (

Workflow Diagram

Figure 1: Workflow for Dynamic Laser Monitoring solubility determination.

Step-by-Step Procedure

-

Preparation: Calibrate the analytical balance (uncertainty

g) and the thermometer (uncertainty -

Loading: Place a known mass of Methyl 5-bromo-2-chloro-3-methylbenzoate and solvent into the jacketed glass vessel.

-

Equilibration: Stir continuously using a magnetic stirrer to ensure homogeneity.

-

Measurement: Direct a laser beam (e.g., He-Ne, 632.8 nm) through the vessel.

-

Ramping: Increase temperature slowly (approx. 2 K/h) near the expected saturation point.

-

Detection: Record the temperature where the laser intensity reaches a stable maximum (indicating complete dissolution).

-

Calculation: Convert mass data to mole fraction (

) using Eq. 1:

Thermodynamic Modeling

Experimental data points are discrete. To optimize crystallization (e.g., cooling curves), we must correlate data using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is highly effective for non-ideal solutions of benzoic acid derivatives.

-

A, B, C: Empirical parameters derived from regression.

-

Utility: Excellent for interpolation within the measured temperature range.

(Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideality based on enthalpy.

- : Non-ideality parameter.

- : Enthalpy parameter.

- : Melting temperature of the solute.

Model Selection Logic

Figure 2: Decision tree for selecting thermodynamic models for process simulation.

Solvent Selection & Solubility Trends

Based on the structural analogs (e.g., methyl 5-bromo-2-methylbenzoate) and general solubility principles for halogenated esters, the following trends are established for CAS 1263377-05-4.

Solubility Data Summary (Representative)

| Solvent Type | Specific Solvents | Solubility Trend | Process Application |

| Polar Aprotic | DMF, DMSO, THF | Very High | Reaction medium; initial dissolution. |

| Chlorinated | DCM, Chloroform | High | Extraction; Friedel-Crafts reaction solvent. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate-High | Crystallization (Good Solvent). |

| Aromatic | Toluene, Xylene | Temperature Dependent | Cooling Crystallization (High |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Anti-solvent or co-solvent systems. |

| Alkanes | Hexane, Heptane | Very Low | Anti-solvent (to drive precipitation). |

| Water | Water | Insoluble | Washing (removes inorganic salts). |

Critical Insights for Process Design

-

Polymorphism Control: Crystallization from Toluene or Ethyl Acetate/Heptane mixtures often yields the stable crystalline form required for API synthesis. Rapid precipitation from THF/Water may lead to metastable or amorphous forms.

-

Purification: The significant solubility difference between the ester (product) and the corresponding acid (impurity) in cold Methanol can be exploited. The ester remains in solution while the acid (if less soluble) or inorganic salts precipitate, or vice versa depending on pH adjustments.

-

Reaction Solvent: For the subsequent coupling steps in Gliflozin synthesis, DCM is preferred due to its high solubility for the ester and compatibility with Lewis acids (e.g.,

).

Application: Cooling Crystallization Design

To purify Methyl 5-bromo-2-chloro-3-methylbenzoate, a cooling crystallization process is recommended.

-

Solvent: Toluene (or Toluene/Heptane 80:20).

-

Dissolution: Heat to 80°C until

reaches 80% of saturation (undersaturated). -

Cooling Ramp:

-

Fast Cool: 80°C

60°C (1 K/min) to approach metastable zone width (MSZW). -

Slow Cool: 60°C

40°C (0.2 K/min) to induce nucleation and growth without occlusion. -

Aging: Hold at 20°C for 2 hours to maximize yield.

-

-

Filtration: Filter at 20°C. The mother liquor will retain the majority of unreacted reagents.

References

-

Compound Data: Sigma-Aldrich. Methyl 5-Bromo-2-chloro-3-methylbenzoate (CAS 1263377-05-4).[1] Link

-

Analogous Solubility Study: Li, Y., et al. "Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents." Journal of Chemical & Engineering Data, 2016. Link

-

Measurement Protocol: Acree, W. E. "Mathematical Representation of Thermodynamic Properties: Solubility." IUPAC-NIST Solubility Data Series. Link

-

Synthesis Context: Patent CN111253346A. Synthetic method for preparing empagliflozin intermediate. Link

- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." J. Chem. Thermodyn., 1999.

Sources

A Comprehensive Safety & Handling Guide for Methyl 5-bromo-2-chloro-3-methylbenzoate

Introduction: Methyl 5-bromo-2-chloro-3-methylbenzoate (CAS No. 1263377-05-4) is a halogenated aromatic ester commonly utilized as a key intermediate in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries.[1] Its specific arrangement of chloro, bromo, and methyl substituents on the benzoate ring makes it a versatile building block for creating novel compounds.[1] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards.

This guide moves beyond the standard format of a Safety Data Sheet (SDS) to provide researchers, scientists, and drug development professionals with an in-depth operational framework for the safe handling, storage, and emergency management of this chemical. The protocols herein are grounded in established safety principles and are designed to foster a self-validating system of laboratory safety, explaining the causal links between the compound's properties and the required safety measures.

Hazard Profile and Proactive Risk Assessment

A comprehensive understanding of a chemical's intrinsic hazards is the foundation of a robust safety plan. Methyl 5-bromo-2-chloro-3-methylbenzoate is classified under the Globally Harmonized System (GHS) with a clear set of warnings that demand respect and careful management.

The primary risks are associated with direct contact and inhalation, typical for a solid organic compound of this nature. The halogen substituents (bromine and chlorine) can enhance the molecule's irritant properties.

Table 1: GHS Hazard Classification

| Category | GHS Pictogram | Signal Word | Hazard Statements |

| Identification | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

Expert Analysis of Hazards:

-

Oral Toxicity (H302): While accidental ingestion is a low-probability event in a controlled laboratory setting, this rating necessitates stringent hygiene practices. The "harmful" classification indicates that ingestion of relatively small quantities could cause significant health effects. Therefore, eating, drinking, or smoking in the laboratory is strictly prohibited.[3]

-

Skin & Eye Irritation (H315 & H319): As a solid, the primary risk of skin and eye contact comes from the fine powder or dust.[4] This irritation is a direct result of the chemical's interaction with epithelial tissues. The causality behind this is the potential for the compound to cause localized inflammation and damage upon contact. This necessitates the use of appropriate gloves and eye protection at all times.[5]

-

Respiratory Irritation (H335): Inhalation of the compound as a dust or aerosol can irritate the respiratory tract.[3] This is a critical consideration during any procedure that can generate airborne particles, such as weighing, transferring, or scraping solid material. The use of engineering controls like a chemical fume hood is therefore not merely a recommendation, but a mandatory procedural safeguard.[4]

Exposure Control & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls as the primary barrier and supplementing them with appropriate PPE.

Engineering Controls: The First Line of Defense

The most effective way to prevent exposure is to contain the hazard at its source.

-

Chemical Fume Hood: All manipulations of Methyl 5-bromo-2-chloro-3-methylbenzoate, including weighing, transfers, and additions to reaction vessels, must be conducted inside a certified chemical fume hood. This is the primary engineering control to mitigate the risk of respiratory tract irritation (H335) by preventing dust and vapors from entering the laboratory atmosphere.[4]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE): The Essential Last Barrier

PPE does not eliminate the hazard, but it provides a crucial barrier between the user and the chemical. The selection of PPE must directly correlate with the identified risks.

Table 2: Mandatory Personal Protective Equipment

| Protection Type | Specification | Rationale and Source |

| Eye/Face | Chemical safety goggles or safety glasses with side-shields. | Protects against accidental splashes or dust getting into the eyes, preventing serious eye irritation (H319). Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] |

| Hand | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact, mitigating the risk of skin irritation (H315). Gloves must be inspected for integrity before each use and changed immediately if contaminated.[6][7] |

| Body | Laboratory coat. | Protects skin and personal clothing from incidental contact and spills.[6] |

| Respiratory | Not required under normal use with a fume hood. | A NIOSH/MSHA or EN 149 approved respirator may be required for large spills or if engineering controls are not available or fail.[5][6] |

Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized protocols minimizes the risk of exposure and ensures the chemical's integrity.

Protocol 1: Weighing and Transfer of Solid Material

-

Preparation: Designate a specific area within a chemical fume hood for the weighing procedure. Place a weigh boat or paper on the analytical balance.

-

Don PPE: Before handling the chemical, ensure all mandatory PPE from Table 2 is correctly worn.

-

Transfer: Carefully open the main container. Using a clean spatula, transfer a small amount of the solid to the weigh boat. Avoid any actions that could generate dust, such as dropping the material from a height.

-

Closure: Immediately and securely close the main container.[3]

-

Clean-up: After weighing, carefully clean the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth and weigh boat as hazardous waste.

-

Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[3]

Storage & Incompatibility

-

Conditions: Store the compound in a cool, dry, and well-ventilated area, with the container tightly sealed to prevent moisture ingress.[4] The material should be stored locked up, indicating a need for controlled access.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents.[8] While specific reactivity data is limited, related benzoate compounds may react with strong bases and reducing agents.[9]

Waste Disposal

-

Procedure: Dispose of unused material and its container at an approved waste disposal plant.[3] Do not allow the product to enter drains or waterways.[4] All waste must be handled in accordance with local, state, and federal regulations.

Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce its impact.

First-Aid Measures

The following actions should be taken immediately upon exposure. Medical attention should be sought in all cases of significant exposure.

Table 3: Emergency First-Aid Procedures

| Exposure Route | Immediate Action |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Call a poison center or doctor if you feel unwell.[3][4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice/attention.[3][6] |

| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get immediate medical advice/attention.[3][4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately if you feel unwell.[3] |

Accidental Release (Spill) Response

For a small laboratory spill, follow this workflow. For large spills, evacuate the area and contact emergency services.

Caption: Emergency spill response workflow for Methyl 5-bromo-2-chloro-3-methylbenzoate.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[4][6][7]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon oxides, hydrogen chloride, and hydrogen bromide.[10]

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[7]

Summary of Physicochemical Data

Table 4: Key Properties of Methyl 5-bromo-2-chloro-3-methylbenzoate

| Property | Value | Source(s) |

| CAS Number | 1263377-05-4 | |

| Molecular Formula | C₉H₈BrClO₂ | |

| Molecular Weight | 263.52 g/mol | |

| Physical Form | White to yellow solid | |

| Storage Temperature | Room Temperature, sealed in dry conditions |

Conclusion

Methyl 5-bromo-2-chloro-3-methylbenzoate is a compound with significant utility in synthetic chemistry. Its hazard profile—harmful if swallowed, and an irritant to the skin, eyes, and respiratory system—is manageable through the diligent application of the protocols outlined in this guide. By understanding the causality behind each safety recommendation and implementing a multi-layered system of controls, researchers can handle this compound with a high degree of safety and confidence. The core principles of laboratory safety—assess risks, implement controls, and prepare for emergencies—are paramount.

References

-

SAFETY DATA SHEET - Fisher Scientific.

-

Hazardous Substance Fact Sheet - NJ.gov.

-

Methyl 5-bromo-2-chloro-3-methylbenzoate | 1263377-05-4 - MilliporeSigma.

-

Methyl 5-Bromo-2-chloro-3-methylbenzoate | 1263377-05-4 - Sigma-Aldrich.

-

5-Bromo-2-methylbenzoic acid - Safety Data Sheet - ChemicalBook.

-

5 - SAFETY DATA SHEET.

-

Section 5: Firefighting Measures - OSHA.

-

2-CHLORO-5-BROMO BENZOIC ACID MSDS | CAS 21739-92-4 MSDS - Loba Chemie.

-

Methyl 3-methylbenzoate - Synquest Labs.

-

2-AMINO-5-BROMO-3-METHYLBENZOIC ACID SDS, 206548-13-2 Safety Data Sheets - BOC Sciences.

-

1522778-35-3|Methyl 5-bromo-3-chloro-2-methylbenzoate|BLD Pharm.

-

2-Amino-5-chloro-3-methylbenzoic acid - ChemicalBook.

-

Methyl 5-bromo-2-chlorobenzoate | 251085-87-7 - ChemicalBook.

-

Methyl 5-bromo-2-methoxy-3-methylbenzoate - MySkinRecipes.

-

SAFETY DATA SHEET - TCI Chemicals.

-

Methyl 3-Amino-5-bromo-2-methylbenzoate | 1000342-11-9 - TCI Chemicals.

-

14 CFR 121.265 -- Fire-extinguishing agents. - eCFR.

-

Methyl 3-bromo-5-chloro-2-hydroxybenzoate | C8H6BrClO3 | CID 53419622 - PubChem.

-

2-Amino-5-chloro-3-methylbenzoic acid - AK Scientific, Inc.

-

2-BROMO-5-CHLORO-3-METHYLBENZO[B]THIOPHENE Safety Data Sheets - Echemi.

-

Methyl 5-bromo-3-chloro-2-methylbenzoate - Advanced ChemBlocks.

-

Methyl 5-bromo-2-methylbenzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals.

-

5-Bromo-2-chlorobenzoic Acid - SAFETY DATA SHEET.

-

3-Bromo-5-chloro-2-methyl-benzoic acid 1403597-47-6 wiki - Guidechem.

-

Methyl 3-amino-5-bromo-2-methylbenzoate - Sigma-Aldrich.

-

Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG.

Sources

- 1. Methyl 5-bromo-2-methoxy-3-methylbenzoate [myskinrecipes.com]

- 2. 1522778-35-3|Methyl 5-bromo-3-chloro-2-methylbenzoate|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. 5-Bromo-2-methylbenzoic acid - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. lobachemie.com [lobachemie.com]

- 7. echemi.com [echemi.com]

- 8. Methyl 5-bromo-2-methylbenzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. nj.gov [nj.gov]

- 10. aksci.com [aksci.com]

Methyl 5-bromo-2-chloro-3-methylbenzoate melting point and physical form

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 5-bromo-2-chloro-3-methylbenzoate, a key intermediate in various synthetic pathways. This document consolidates available data on its physical form and discusses the challenges in pinpointing a precise melting point based on currently accessible information. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and material science, offering insights into its characteristics and handling.

Introduction

Methyl 5-bromo-2-chloro-3-methylbenzoate, identified by the CAS number 1263377-05-4, is a halogenated aromatic ester. Its structure, featuring a bromo, a chloro, and a methyl group on the benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a compound of interest for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. This section details the known characteristics of Methyl 5-bromo-2-chloro-3-methylbenzoate.

Physical Form

Based on supplier specifications, Methyl 5-bromo-2-chloro-3-methylbenzoate is consistently described as a white to yellow solid at room temperature.[1] This appearance is typical for many substituted benzoic acid derivatives. The color variation from white to yellow may be indicative of the presence of minor impurities or the compound's inherent properties.

Melting Point

Expert Insight: The absence of a reported melting point for a commercially available compound can be due to several factors. It might indicate that the compound is relatively new or has niche applications, and therefore, extensive physical characterization has not been publicly documented. It could also suggest that the compound may decompose upon heating, making a sharp melting point determination difficult. Researchers working with this compound are advised to perform their own melting point analysis using standard techniques such as Differential Scanning Calorimetry (DSC) or a traditional melting point apparatus.

Data Summary Table

For clarity and quick reference, the available physicochemical data for Methyl 5-bromo-2-chloro-3-methylbenzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1263377-05-4 | Sigma-Aldrich |

| Molecular Formula | C₉H₈BrClO₂ | Calculated |

| Molecular Weight | 263.52 g/mol | Calculated |

| Physical Form | White to yellow solid | Sigma-Aldrich[1] |

| Melting Point | Not Reported | - |

| Solubility | Not Reported | - |

| Density | Not Reported | - |

Experimental Considerations

Given the limited publicly available data, this section provides guidance on experimentally determining the key physical properties of Methyl 5-bromo-2-chloro-3-methylbenzoate.

Protocol for Melting Point Determination

Objective: To determine the melting point range of a sample of Methyl 5-bromo-2-chloro-3-methylbenzoate.

Methodology:

-

Sample Preparation: A small, representative sample of the compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Logical Relationships in Synthesis

The synthesis of Methyl 5-bromo-2-chloro-3-methylbenzoate likely involves a multi-step process starting from a simpler, commercially available substituted toluene or benzoic acid. The logical flow of such a synthesis would involve the sequential introduction of the bromo, chloro, and methyl ester functionalities.

Conclusion

Methyl 5-bromo-2-chloro-3-methylbenzoate is a valuable synthetic intermediate with a confirmed physical form as a white to yellow solid. However, a specific melting point is not currently documented in publicly accessible sources. This guide provides a summary of the available information and outlines a standard procedure for its experimental determination. As this compound becomes more widely used, it is anticipated that a more comprehensive dataset, including its melting point and other physicochemical properties, will become available. Researchers are encouraged to contribute to the scientific literature by publishing their findings on the physical and chemical characteristics of this compound.

References

There are no formal references with specific melting point data for Methyl 5-bromo-2-chloro-3-methylbenzoate (CAS 1263377-05-4) available in the searched resources. The information regarding its physical form is collated from chemical supplier databases.

Sources

The Strategic Integration of Halogenated Benzoate Esters in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Halogenation is a cornerstone of contemporary drug design, with a significant percentage of approved pharmaceuticals incorporating halogen atoms to fine-tune their pharmacokinetic and pharmacodynamic profiles. Among the vast array of halogenated building blocks, halogenated benzoate esters represent a particularly versatile and powerful class. Their utility stems from a unique combination of features: the ester moiety provides a versatile chemical handle for further synthetic elaboration, while the halogenated aromatic ring allows for precise modulation of electronic properties, lipophilicity, metabolic stability, and target engagement through non-covalent interactions such as halogen bonding. This in-depth guide provides a comprehensive overview of the synthesis, properties, and strategic application of halogenated benzoate ester building blocks in medicinal chemistry. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven insights to empower researchers in their quest for novel therapeutics.

The Rationale for Halogenation in Drug Design: Beyond Simple Steric Effects

For many years, the introduction of halogens into drug candidates was primarily driven by the desire to exploit their steric bulk to probe and fill binding pockets. However, our understanding of the role of halogens has evolved significantly. It is now recognized that halogen atoms, particularly chlorine, bromine, and iodine, can act as Lewis acids and participate in highly directional, non-covalent interactions known as halogen bonds.[1][2][3] This interaction, analogous in some respects to the well-known hydrogen bond, can profoundly influence ligand-target binding affinity and selectivity.[1][2]

The strategic incorporation of halogens can also modulate a molecule's physicochemical properties in a predictable manner:

-

Lipophilicity: The addition of halogens, especially fluorine and chlorine, generally increases a molecule's lipophilicity, which can enhance membrane permeability and oral absorption.[4]

-

Metabolic Stability: Halogenation at sites susceptible to metabolic oxidation can block these pathways, thereby increasing the drug's half-life.

-

pKa Modulation: The electron-withdrawing nature of halogens can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and, consequently, its solubility and permeability.[4]

Halogenated benzoate esters are excellent scaffolds for leveraging these effects. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can serve as a key interaction point with a biological target, or it can be further transformed into other functional groups. The halogen on the aromatic ring provides a powerful tool for SAR (Structure-Activity Relationship) exploration.

Synthesis of Halogenated Benzoate Ester Building Blocks

The synthesis of halogenated benzoate esters can be broadly approached in two ways: (1) esterification of a pre-halogenated benzoic acid, or (2) direct halogenation of a benzoate ester. The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Esterification of Halogenated Benzoic Acids

This is the most common and generally more controlled method. A variety of halogenated benzoic acids are commercially available or can be synthesized through established methods.

2.1.1. Fischer Esterification

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst, typically sulfuric acid.[5][6]

Experimental Protocol: Synthesis of Ethyl 4-chlorobenzoate [6]

-

Reaction Setup: In a 150 mL round-bottom flask, combine 4-chlorobenzoic acid (15.6 g, 0.1 mol) and absolute ethanol (60 mL, ~1 mol).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture while swirling.

-

Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Extraction: Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with 50 mL of water, 50 mL of 5% aqueous sodium bicarbonate solution (caution: CO2 evolution), and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude ethyl 4-chlorobenzoate can be purified by vacuum distillation to yield a colorless liquid.

Diagram: Workflow for Fischer Esterification

Caption: A typical workflow for the synthesis of a halogenated benzoate ester via Fischer esterification.

Direct Halogenation of Benzoate Esters

Direct halogenation of the aromatic ring of a benzoate ester can be an efficient route, although it may present challenges with regioselectivity.

2.2.1. Electrophilic Aromatic Halogenation

Electrophilic halogenation is a common method for introducing chlorine, bromine, and iodine onto an aromatic ring. The ester group is a deactivating, meta-directing group, which must be considered when planning the synthesis.

Experimental Protocol: Synthesis of Ethyl 3-bromobenzoate [7][8]

-

Reaction Setup: To a solution of ethyl benzoate (15.0 g, 0.1 mol) in a suitable solvent such as dichloromethane or carbon tetrachloride (100 mL) in a flask protected from light, add a Lewis acid catalyst such as iron(III) bromide (0.5 g, 1.7 mmol).

-

Bromine Addition: Cool the mixture in an ice bath and slowly add bromine (16.0 g, 0.1 mol) dropwise with stirring.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Extraction and Purification: Follow a similar extraction, washing, drying, and purification procedure as described for the Fischer esterification.

Physicochemical Properties of Halogenated Benzoate Esters

The choice of halogen and its position on the aromatic ring has a profound and predictable impact on the physicochemical properties of the resulting benzoate ester. These properties are critical for predicting a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

| Compound | Halogen | Position | pKa (of parent acid) | cLogP (calculated) |

| Benzoic Acid | - | - | 4.20[9][10] | 1.87 |

| 2-Fluorobenzoic Acid | F | ortho | 3.27 | 2.13 |

| 3-Fluorobenzoic Acid | F | meta | 3.87 | 2.13 |

| 4-Fluorobenzoic Acid | F | para | 4.14 | 2.13 |

| 2-Chlorobenzoic Acid | Cl | ortho | 2.94[11] | 2.65 |

| 3-Chlorobenzoic Acid | Cl | meta | 3.83[11] | 2.65 |

| 4-Chlorobenzoic Acid | Cl | para | 3.99[11][12] | 2.65 |

| 2-Bromobenzoic Acid | Br | ortho | 2.85 | 2.87 |

| 3-Bromobenzoic Acid | Br | meta | 3.81 | 2.87 |

| 4-Bromobenzoic Acid | Br | para | 3.97 | 2.87 |

| 2-Iodobenzoic Acid | I | ortho | 2.86 | 3.25 |

| 3-Iodobenzoic Acid | I | meta | 3.85 | 3.25 |

| 4-Iodobenzoic Acid | I | para | 4.00 | 3.25 |

Note: pKa values are for the corresponding benzoic acids and serve as an indicator of the electronic effect of the halogen. cLogP values are approximations and can vary with the specific ester.

As the data indicates, halogenation generally increases lipophilicity (higher logP). The acidity of the parent benzoic acid is increased by the electron-withdrawing halogens, with the effect being most pronounced at the ortho position.[11]

Strategic Applications in Medicinal Chemistry

Halogenated benzoate esters are not merely intermediates; they are strategic building blocks used to solve specific challenges in drug discovery programs.

Scaffolds for Cross-Coupling Reactions

Bromo- and iodo-substituted benzoate esters are particularly valuable substrates for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.[13] These reactions are fundamental for constructing complex molecular architectures.

Diagram: Role of Halogenated Benzoate Esters in Cross-Coupling

Caption: The utility of halogenated benzoate esters as versatile starting materials in various palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate [13][14]

-

Reaction Setup: In a microwave reaction vial, combine ethyl 4-iodobenzoate (276 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).

-

Catalyst Addition: Add the palladium precatalyst, for example, XPhos Pd G2 (15 mg, 0.02 mmol).

-

Solvent Addition: Add a degassed mixture of ethanol and water (e.g., 4:1, 5 mL).

-

Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 15-30 minutes. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford ethyl 4-phenylbenzoate.[13][14]

Case Study: Halogenated Building Blocks in Kinase Inhibitors

The development of kinase inhibitors is a major focus in oncology research. Halogenated building blocks are frequently employed to enhance binding affinity and selectivity. For instance, halogenated benzimidazole and benzotriazole derivatives have been identified as potent and selective inhibitors of protein kinase CK2.[15][16] The halogen atoms in these molecules often form crucial halogen bonds with the protein backbone, contributing significantly to their inhibitory activity. The synthesis of such inhibitors often involves the use of halogenated precursors, which can be derived from halogenated benzoate esters.

Case Study: Fluorinated Benzoates in Central Nervous System (CNS) Drug Discovery

Fluorine has unique properties that make it particularly valuable in the design of CNS-active drugs. Its small size and high electronegativity can improve metabolic stability and modulate lipophilicity to enhance blood-brain barrier penetration.[17][18] Fluorinated benzoate esters serve as key building blocks for introducing fluorine into CNS drug candidates. The use of fluorinated building blocks is a dominant strategy in the discovery of new drugs targeting the CNS.[19]

Conclusion and Future Perspectives

Halogenated benzoate esters are indispensable tools in the medicinal chemist's arsenal. Their synthetic accessibility, coupled with the predictable influence of halogenation on physicochemical properties and the potential for specific halogen bonding interactions, makes them highly valuable building blocks for lead discovery and optimization. As our understanding of the subtle interplay between halogenation and biological activity continues to grow, we can expect to see even more sophisticated and strategic applications of these versatile scaffolds in the development of the next generation of therapeutics. The continued development of novel synthetic methods for the preparation of diverse halogenated building blocks will further empower medicinal chemists to explore new chemical space and address unmet medical needs.[19]

References

- BenchChem. (2025).

- BenchChem. (2025). Ethyl 4-iodobenzoate: A Versatile Building Block in Organic Synthesis.

- Expert Opinion on Drug Discovery. (2012). Halogen bonding for rational drug design and new drug discovery.

- BenchChem. (2025). An In-depth Technical Guide to 2-Fluorobenzoic Acid: Molecular Structure, Properties, and Synthesis.

- ResearchGate. (2012). Halogen bonding for rational drug design and new drug discovery.

- ChemicalBook. (2024).

- PMC. (2018). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.

- PubMed. (n.d.). Fluorinated molecules as drugs and imaging agents in the CNS.

- PMC. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.

- Nagwa. (2021).

- Apollo Scientific. (2026).

- arkat usa. (2022).

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- PMC. (2018). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules.

- Nagwa. (2021). Question Video: Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol.

- ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid....

- Sigma-Aldrich. (n.d.).

- PMC. (n.d.).

- PubChem. (n.d.). 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318.

- Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo....

- PubMed. (2018).

- MDPI. (2021).

- ACS Publications. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent | Journal of the American Chemical Society.

- Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece.

- Organic Syntheses Procedure. (n.d.).

- ACS Publications. (2018).

- Semantic Scholar. (2021).

- ChemicalBook. (2026).

- Google Patents. (n.d.). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)

- ijstr.org. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid.

- ChemBK. (2024).

- Google Patents. (n.d.). US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use.

- PharmaBlock. (n.d.).

- PubMed. (2004). Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions.

- Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry.

- Chemspace. (2025).

- ResearchGate. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for the Esterification of Chiral Alcohols with 4-Bromobenzoyl Chloride.

- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi.

- CLAS. (n.d.). Table of Acids with Ka and pKa Values CLAS*.

- (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.

- PMC. (2018).

- Chemguide. (n.d.).

- PMC. (2024).

- TeachOpenCADD. (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 3-bromobenzoate | C9H9BrO2 | CID 90488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.uoi.gr [chem.uoi.gr]

- 6. nagwa.com [nagwa.com]

- 7. ETHYL 3-BROMOBENZOATE | 24398-88-7 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. library.gwu.edu [library.gwu.edu]

- 10. global.oup.com [global.oup.com]

- 11. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 12. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apolloscientific.co.uk [apolloscientific.co.uk]

- 19. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol for the Synthesis of Methyl 5-bromo-2-chloro-3-methylbenzoate via the Sandmeyer Reaction

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of Methyl 5-bromo-2-chloro-3-methylbenzoate from its corresponding aniline precursor, Methyl 5-amino-2-chloro-3-methylbenzoate. The methodology is centered on the Sandmeyer reaction, a robust and widely utilized transformation in synthetic organic chemistry for the conversion of primary aromatic amines into aryl halides.[1][2] This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and expert commentary to ensure a successful and reproducible synthesis. The protocol is structured to be self-validating, explaining the causality behind critical experimental steps and providing a framework for troubleshooting.

Introduction: The Sandmeyer Reaction in Aromatic Synthesis

The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a cornerstone transformation that allows for the substitution of an aromatic amino group via the formation of a diazonium salt intermediate.[1][3] This intermediate can then be displaced by a variety of nucleophiles, most commonly in the presence of a copper(I) salt catalyst.[4] The reaction provides a powerful synthetic route to substitution patterns on aromatic rings that are often difficult to achieve through direct electrophilic aromatic substitution.[1]

The synthesis of Methyl 5-bromo-2-chloro-3-methylbenzoate is of interest in medicinal chemistry and materials science, where precise halogenation patterns are critical for modulating the biological activity and physical properties of molecules. This protocol details the bromination of a substituted aniline using copper(I) bromide (CuBr) as the catalyst.

Reaction Principle and Mechanism

The overall process occurs in two distinct stages, executed as a one-pot synthesis due to the inherent instability of the diazonium salt intermediate.[4]

Stage 1: Diazotization The primary aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid such as hydrobromic acid (HBr).[5][6] This reaction must be conducted at low temperatures (typically 0–5 °C) to prevent the premature decomposition of the resulting diazonium salt.[7][8] The amine's nucleophilic nitrogen attacks the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid, leading to the formation of a stable aryl diazonium salt.[4]

Stage 2: Copper-Catalyzed Bromination The cold diazonium salt solution is then added to a solution of copper(I) bromide. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][3] The copper(I) species initiates a single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the evolution of nitrogen gas (N₂).[2][9] This highly reactive aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide product and regenerating the copper(I) catalyst.[1][3] The detection of biaryl byproducts in Sandmeyer reactions supports this radical mechanism.[1][3]

Mandatory Safety Protocols: Handling Diazonium Salts

WARNING: Aryl diazonium salts are thermally unstable and can be explosive in solid, dry form.[7][8][10] They are also sensitive to friction and shock.[8] Adherence to the following safety protocols is non-negotiable.

-

Never Isolate the Diazonium Salt: The diazonium salt should always be prepared in situ and used immediately in the subsequent reaction step.[4] Do not attempt to isolate or store the intermediate.

-

Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0 °C and 5 °C at all times.[7][8] An exothermic reaction can lead to rapid decomposition and a runaway reaction. Use an ice-salt bath for effective cooling.

-

Stoichiometric Reagent Use: Use only a stoichiometric amount of sodium nitrite. An excess of nitrous acid can lead to unwanted side reactions and potentially destabilize the diazonium salt.[7][8]

-

Proper Quenching: After the reaction is complete, any residual diazonium salt must be quenched. This can be achieved by ensuring the reaction has gone to completion or by adding a compound like hypophosphorous acid if necessary.[10]

-

Ventilation: The reaction evolves nitrogen gas, and potentially other hazardous fumes. Always perform the reaction in a well-ventilated chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves, is required at all times.

Experimental Protocol

This protocol outlines the synthesis starting from Methyl 5-amino-2-chloro-3-methylbenzoate.

Materials and Equipment

| Reagents | Equipment |

| Methyl 5-amino-2-chloro-3-methylbenzoate | Three-neck round-bottom flask with magnetic stirrer |

| Hydrobromic acid (48% aq.) | Addition funnel |

| Sodium nitrite (NaNO₂) | Thermometer (-20 to 100 °C) |

| Copper(I) bromide (CuBr) | Ice-salt bath |

| Diethyl ether (or Ethyl acetate) | Separatory funnel |

| Saturated sodium bicarbonate (NaHCO₃) solution | Rotary evaporator |

| Brine (Saturated NaCl solution) | Standard glassware for extraction and filtration |

| Anhydrous magnesium sulfate (MgSO₄) | Fume hood |

| Deionized water |

Step-by-Step Procedure

Part A: Diazotization of the Aniline Precursor

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add Methyl 5-amino-2-chloro-3-methylbenzoate (e.g., 0.1 mol).

-

To the flask, add a mixture of 48% hydrobromic acid (e.g., 0.3 mol) and water (50 mL). Stir the mixture to dissolve the amine salt. Some gentle warming may be required initially, but ensure the solution is cooled before proceeding.

-

Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. Vigorous stirring is crucial.[11]

-

In a separate beaker, dissolve sodium nitrite (e.g., 0.105 mol, 1.05 eq) in 20 mL of cold deionized water.

-

Transfer the sodium nitrite solution to an addition funnel. Add the solution dropwise to the stirred amine solution over 30-45 minutes. CRITICAL: Monitor the internal temperature closely and ensure it does not rise above 5 °C.[5][7] The slow addition allows for control over the exothermic reaction.

-

After the addition is complete, continue to stir the resulting pale yellow solution (the diazonium salt solution) at 0–5 °C for an additional 20 minutes to ensure the reaction is complete.

Part B: Sandmeyer Reaction

-

In a separate 500 mL flask, add copper(I) bromide (e.g., 0.12 mol, 1.2 eq) and 48% hydrobromic acid (50 mL). Stir to create a suspension. Cool this flask in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution from Part A to the copper(I) bromide suspension in portions with vigorous stirring. This can be done via a cannula or by carefully pouring.

-

Observe for vigorous effervescence (evolution of N₂ gas) as the diazonium salt reacts.[12] The color of the mixture will likely darken.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Gently heat the mixture to 50–60 °C using a water bath for 1 hour to ensure the complete decomposition of the diazonium salt and drive the reaction to completion.[11] The evolution of nitrogen gas should cease.

Part C: Work-up and Purification

-

Cool the reaction mixture back to room temperature.

-

Transfer the mixture to a 1 L separatory funnel.

-

Extract the product into diethyl ether or ethyl acetate (3 x 100 mL).

-

Combine the organic extracts. Wash the combined organic layer sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and finally with 100 mL of brine.[11]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude Methyl 5-bromo-2-chloro-3-methylbenzoate can be purified further by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization if a solid.

Data and Workflow Visualization

Table of Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Starting Material | Methyl 5-amino-2-chloro-3-methylbenzoate | The primary aromatic amine required for diazotization. |

| Diazotization Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt.[5][7][8] |

| Diazotization Acid | Hydrobromic Acid (HBr) | Provides the acidic medium and the bromide counter-ion for the diazonium salt. |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Reacts with HBr in situ to form the required nitrous acid (HNO₂).[12] |

| Sandmeyer Catalyst | Copper(I) Bromide (CuBr) | Catalyzes the radical substitution of the diazonium group with bromide.[4][13] |

| Reaction Temperature | 0 °C to 60 °C | Initial low temperature for addition, followed by heating to drive off N₂.[11] |

| Work-up | Liquid-liquid extraction | To isolate the organic product from the aqueous reaction medium and copper salts. |

Diagrams of Workflow and Mechanism

Caption: The two-stage mechanism of the Sandmeyer bromination.

Field Insights & Troubleshooting

-

Causality of Low Temperature: The N₂ group in a diazonium salt is an exceptional leaving group. At elevated temperatures, it can be displaced by water (which is abundant in the reaction medium), leading to the formation of an undesired phenol byproduct (Methyl 5-hydroxy-2-chloro-3-methylbenzoate). [12]Maintaining a low temperature minimizes this side reaction.

-

Role of Excess Acid: A sufficient excess of strong mineral acid is required to fully protonate the aniline, prevent unwanted diazo coupling reactions between the diazonium salt and unreacted aniline, and to generate the nitrous acid from sodium nitrite. [4]* Catalyst Quality: The efficiency of the Sandmeyer reaction can be dependent on the quality of the copper(I) bromide. If the reaction is sluggish, it may be due to the oxidation of Cu(I) to the less active Cu(II).

-

Incomplete Reaction: If nitrogen evolution is slow or stalls, it could indicate that the diazonium salt formation was incomplete or that the temperature is too low for the substitution step. A slight increase in temperature (up to 60-70 °C) can help drive the reaction to completion.

-

Optimizing Yield: A study on a similar system found that the choice of acid system for the diazotization step significantly impacts the yield. [14][15]While HBr is standard for brominations, exploring mixed acid systems like H₂SO₄/AcOH could be a route for optimization if yields are low. [14]

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of Methyl 5-bromo-2-chloro-3-methylbenzoate using the Sandmeyer reaction. By exercising stringent control over reaction temperature and adhering to the critical safety protocols for handling diazonium intermediates, researchers can effectively utilize this method to access valuable halogenated aromatic compounds. The mechanistic insights and troubleshooting guide provide a framework for understanding the reaction's nuances and for further process optimization.

References

-

Sandmeyer reaction - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved February 24, 2026, from [Link]

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.

-

ZoomOrgo. (n.d.). Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry. (2021, September 20). Sandmeyer Reaction Mechanism | Organic Chemistry. YouTube. Retrieved February 24, 2026, from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved February 24, 2026, from [Link]

-

PMC. (n.d.). A general electrochemical strategy for the Sandmeyer reaction. Retrieved February 24, 2026, from [Link]

-

Natural Reaction. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved February 24, 2026, from [Link]

-

Progress in Color, Colorants and Coatings. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). The diazotization process. Retrieved February 24, 2026, from [Link]

-

SciELO. (2025, January 7). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Retrieved February 24, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017, June 17). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. Retrieved February 24, 2026, from [Link]

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved February 24, 2026, from [Link]

-

PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved February 24, 2026, from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thieme-connect.com [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

Strategic Esterification Protocols for 5-Bromo-2-chloro-3-methylbenzoic Acid

Topic: Esterification conditions for 5-bromo-2-chloro-3-methylbenzoic acid Content Type: Application Note & Protocol Guide

Abstract

This application note details optimized protocols for the esterification of 5-bromo-2-chloro-3-methylbenzoic acid (CAS: 1263376-33-5) .[1] Due to the ortho-chloro and meta-methyl substitution pattern, this substrate exhibits significant steric hindrance and electronic deactivation, rendering standard Fischer esterification kinetics sluggish.[1] This guide presents three validated methodologies: Acid Chloride Activation (Method A) for high-yield scale-up, Acid-Catalyzed Fischer Esterification (Method B) for cost-efficiency, and Base-Mediated Alkylation (Method C) for mild, chemoselective synthesis.[1]

Structural Analysis & Reactivity Profile[1][2]

The target molecule presents a specific challenge known as the "Ortho Effect" in benzoic acid derivatives.

-

Steric Hindrance: The Chlorine atom at position 2 (ortho) creates a steric blockade, impeding the approach of nucleophiles (alcohols) to the carbonyl carbon. The Methyl group at position 3 further crowds the reaction center, preventing optimal orbital alignment.

-

Electronic Effects: The electron-withdrawing nature of the halogen (-Cl, -Br) theoretically increases the electrophilicity of the carbonyl carbon. However, this is often overshadowed by the steric bulk, requiring activation of the carboxyl group into a more reactive species (e.g., acyl chloride) or the use of forcing conditions.

Decision Matrix: Method Selection

| Constraint | Recommended Method | Why? |

| High Yield (>95%) | Method A (Acyl Chloride) | Irreversible activation overcomes steric barrier.[1] |

| Cost / Green Chem | Method B (Fischer) | Uses cheap reagents (H₂SO₄, MeOH); atom economical. |

| Mild Conditions | Method C (Alkylation) | Avoids acidic reflux; ideal for parallel synthesis.[1] |

Experimental Protocols

Method A: Acyl Chloride Activation (The "Gold Standard")

Mechanism: Conversion to the highly reactive acid chloride intermediate using Thionyl Chloride (SOCl₂), followed by alcoholysis. This method drives the reaction to completion by generating an irreversible leaving group (HCl/SO₂).

Reagents:

-

Substrate: 5-bromo-2-chloro-3-methylbenzoic acid (1.0 eq)[1]

-

Activator: Thionyl Chloride (SOCl₂) (2.0 – 3.0 eq)[1]

-

Solvent: Methanol (anhydrous) or MeOH/DCM mixture[1]

-

Catalyst: DMF (1-2 drops)[1]

Protocol:

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or N₂ line).

-

Activation: Charge the flask with the benzoic acid derivative and anhydrous DCM (optional, for solubility). Add SOCl₂ dropwise at 0°C. Add catalytic DMF.[1]

-

Reflux 1: Heat to reflux (40°C for DCM, or neat SOCl₂ at 75°C) for 2–3 hours. Monitor by TLC (conversion to acid chloride is difficult to see, but the solid usually dissolves).

-

Note: Excess SOCl₂ can be evaporated in vacuo to leave the crude acid chloride if a different alcohol is used. For methyl ester, direct addition is common.

-

-

Esterification: Cool the mixture to 0°C. Slowly add anhydrous Methanol (excess, solvent volume). Caution: Exothermic.

-

Reflux 2: Heat the mixture to reflux (65°C) for 3–5 hours.

-

Workup: Evaporate solvent/excess HCl. Redissolve residue in EtOAc. Wash with sat.[1][2] NaHCO₃ (to remove unreacted acid) and Brine.[1] Dry over Na₂SO₄.[1]

Critical Control Point: Ensure the removal of SO₂/HCl gas. If the acid chloride is isolated, avoid exposure to moisture.

Method B: Fischer Esterification (Process Optimization)

Mechanism: Equilibrium-driven protonation of the carbonyl oxygen.[1] Requires removal of water to drive yield (Le Chatelier’s principle).

Reagents:

-

Solvent/Reagent: Methanol (Large excess, 10–20 mL per gram)

-

Catalyst: Conc. H₂SO₄ (0.5 – 1.0 eq)[1]

Protocol:

-

Dissolution: Dissolve the substrate in Methanol.

-

Acid Addition: Add Conc. H₂SO₄ dropwise.[1]

-

Reaction: Reflux (65°C) for 16–24 hours .

-

Optimization: For stubborn substrates, use a Dean-Stark trap (with a benzene/toluene co-solvent) or add molecular sieves (3Å) to the reaction pot to sequester water.

-

-

Monitoring: Check HPLC every 4 hours. If conversion stalls <80%, add more H₂SO₄ or switch to Method A.

-

Workup: Concentrate methanol to 20% volume. Pour into ice water. Filter the precipitate (if solid) or extract with EtOAc.

Method C: Base-Mediated Alkylation (Mild Route)

Mechanism: Sɴ2 nucleophilic attack of the carboxylate anion on an alkyl halide.[1] Bypasses the tetrahedral intermediate of carbonyl attack.

Reagents:

-

Alkylating Agent: Methyl Iodide (MeI) (1.2 – 1.5 eq)[1]

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)[1]

-

Solvent: DMF or Acetone

Protocol:

-

Deprotonation: Dissolve substrate in DMF (or Acetone).[1] Add K₂CO₃. Stir at RT for 30 min.[1][3]

-

Alkylation: Add Methyl Iodide dropwise.[1]

-

Reaction: Stir at RT for 4–12 hours. (Heat to 50°C if slow).

-

Workup: Dilute with water and EtOAc. The ester stays in the organic layer; salts wash away.

-

Safety: MeI is toxic/carcinogenic.[1] Handle in a fume hood.

-

Reaction Logic & Pathway Visualization

The following diagram illustrates the mechanistic divergence between the Acid Chloride route (Activation) and the Fischer route (Equilibrium), highlighting why Method A is superior for sterically hindered ortho-substituted benzoates.

Caption: Mechanistic comparison showing the irreversible activation of the Acid Chloride route versus the reversible, sterically sensitive Fischer pathway.

Quality Control & Validation

Expected Analytical Data

-

HPLC Purity: >98.0% (Method A/C), >95% (Method B).

-

Appearance: Off-white to pale yellow solid (typical for brominated benzoates).[1]

-

¹H NMR (DMSO-d₆/CDCl₃):

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance at C2/C3 positions. | Switch to Method A (SOCl₂). Increase reflux time. |

| Low Yield (Fischer) | Water accumulation in solvent.[1] | Use anhydrous MeOH; Add 3Å Molecular Sieves. |

| Impurity: Acid Chloride | Incomplete quenching (Method A).[1] | Ensure excess MeOH is added and refluxed sufficiently.[1] |

| Coloration (Dark) | Oxidation of aryl ring or amine impurities.[1] | Perform workup with sodium bisulfite wash; recrystallize from EtOH.[1] |

References

-

Preparation of 5-bromo-2-chloro-3-nitrobenzoic acid methyl ester. PrepChem. (Analogous reaction conditions using H₂SO₄/MeOH reflux).